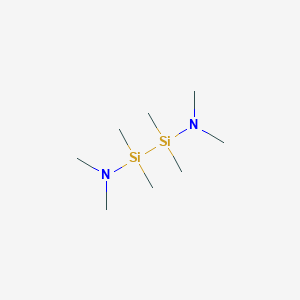
1-(2-Methylpropyl)-1h-pyrazol-5-ol
Übersicht
Beschreibung
1-(2-Methylpropyl)-1H-pyrazol-5-ol, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPP is a pyrazole derivative that has been studied for its anti-inflammatory, analgesic, and antioxidant properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Regiocontrolled Methylation : Nemytova et al. (2018) developed methods for regiocontrolled N-, O-, and C-methylation of 1-phenyl-3-polyfluoroalkyl-1H-pyrazol-5-ols. This chemoselective N-methylation is an efficient method for synthesizing polyfluorinated antipyrine analogs, which have significant analgesic activity, especially those containing trifluoromethyl (Nemytova et al., 2018).
Synthesis and Molecular Structure Analysis : Kamani et al. (2019) synthesized novel tolylthiopyrazol bearing methyl groups, characterized by spectroscopic techniques and X-ray diffraction studies. The compound 1-(2-chlorophenyl)-3-methyl-4-(p-tolylthio)-1H-pyrazol-5-ol exhibited crystallization in monoclinic crystal class (Kamani et al., 2019).
Biological and Medicinal Applications
Biological Activity and Metal Ion Chelation : Sadeghpour and Olyaei (2021) reported that compounds containing the 2,4-dihydro-3H-pyrazol-3-one structural motif, including 1H-pyrazol-5-ols, exhibit a range of biological activities. They are used as chelating and extracting reagents for different metal ions (Sadeghpour & Olyaei, 2021).
Antibacterial Activity : Bhavanarushi et al. (2013) synthesized 4,4′-(aryl or alkyl methylene)-bis(1H-pyrazol-5-ols) and evaluated their in vitro antibacterial activity against various bacteria. Compounds with a trifluromethyl group showed excellent antibacterial activity (Bhavanarushi et al., 2013).
Chemical Properties and Reactions
- Pyrolytic Rearrangement : Brown et al. (1994) investigated the flash vacuum pyrolysis of 1-(alkyn-2′-oyl)-3-methylpyrazoles, leading to the formation of pyrazolo[1,5-a]pyridin-5-ols, which often yield high. This process involves N1 → N2 migration of the N-alkynoyl group (Brown et al., 1994).
Synthesis Methods
- Green Synthesis Methods : Al-Matar et al. (2010) developed a green, solvent-free synthesis method for Pyrano[2,3-c]pyrazoles and Pyrazolo[1,5-a]Pyrimidines, confirming the products' existence in the 2H form through NOE difference experiments (Al-Matar et al., 2010).
Eigenschaften
IUPAC Name |
2-(2-methylpropyl)-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-6(2)5-9-7(10)3-4-8-9/h3-4,6,8H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKIKUDDNPNOPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C=CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylpropyl)-1h-pyrazol-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




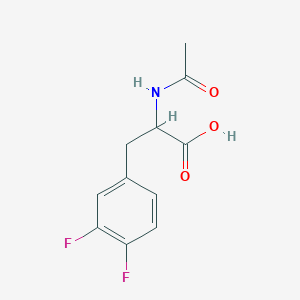

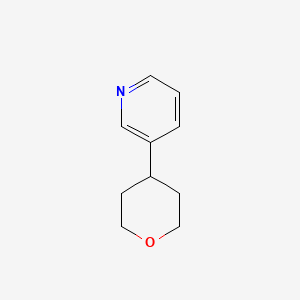
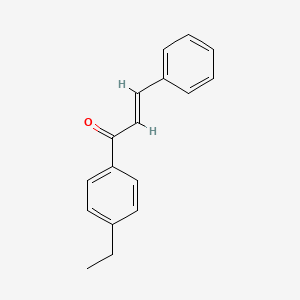
![tert-Butyl N-[(3R,4S)-4-[(tert-Butyldimethylsilyl)oxy]pyrrolidin-3-yl]carbamate](/img/structure/B3120630.png)

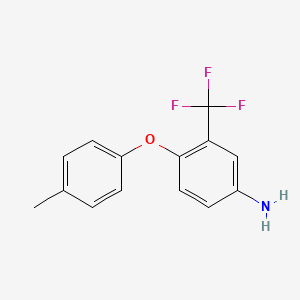
![Methyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B3120643.png)


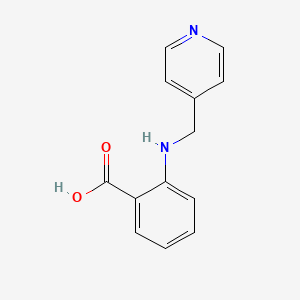
![Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate](/img/structure/B3120657.png)
